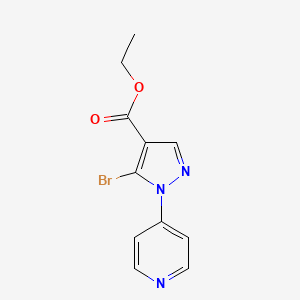

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

ethyl 5-bromo-1-pyridin-4-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |

InChI Key |

XECFLUKHRCBUGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation and Subsequent Bromination

This method involves the formation of the pyrazole core via cyclocondensation, followed by bromination at position 5. A representative protocol, adapted from patent literature, is outlined below:

Step 1: Cyclocondensation of Pyridinyl Hydrazine with Maleic Acid Diester

Pyridin-4-yl hydrazine reacts with maleic acid diester (e.g., diethyl maleate) in an alkaline medium to generate a dihydro-pyrazole intermediate. For example:

-

Reagents : Pyridin-4-yl hydrazine, diethyl maleate, sodium methoxide (alkaline catalyst).

-

Conditions : 80–90°C, 30 minutes.

-

Product : Sodium salt of 3-hydroxy-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Step 2: Bromination with Phosphorus Oxybromide

The dihydro-pyrazole intermediate undergoes bromination and aromatization using phosphorus oxybromide (POBr₃):

-

Reagents : POBr₃, acetonitrile.

-

Conditions : 80–90°C, 80 minutes.

-

Product : Ethyl 3-bromo-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.

Limitations : While this method efficiently constructs the pyrazole ring, bromination at position 3 (instead of 5) suggests regioselectivity challenges. Modifying the substrate or reaction conditions may redirect bromination to position 5, though this requires further optimization.

Diazotization-Bromination of Amino Pyrazole Esters

This approach starts with a pre-formed pyrazole ester containing an amino group at position 5, which is replaced by bromine via a Sandmeyer-type reaction. A protocol analogous to methods used for Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is applicable:

Step 1: Synthesis of Ethyl 5-Amino-1-(Pyridin-4-YL)-1H-Pyrazole-4-Carboxylate

Cyclocondensation of pyridin-4-yl hydrazine with ethyl 3-aminocrotonate yields the amino-substituted pyrazole ester.

Step 2: Diazotization and Bromination

The amino group is converted to bromine using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂):

-

Reagents : t-BuONO, CuBr₂, acetonitrile.

-

Conditions : 60–65°C, 2–24 hours.

-

Yield : 66–81% (based on analogous methyl-substituted compounds).

Key Data :

Comparative Analysis of Synthetic Methods

Efficiency and Yield

-

Cyclocondensation-Bromination : Limited yield data is available, but the method avoids multi-step functionalization. Challenges in regioselectivity may reduce practicality.

-

Diazotization-Bromination : Higher yields (66–81%) are achievable, but the requirement for a pre-formed amino pyrazole adds synthetic steps.

Regioselectivity and Byproduct Formation

Scalability and Industrial Applicability

-

Diazotization-bromination is scalable, as demonstrated by gram-scale syntheses of analogous compounds. Cyclocondensation methods may face hurdles in intermediate purification.

Optimization Strategies for Improved Synthesis

Solvent and Catalyst Screening

Chemical Reactions Analysis

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the pyridine moiety.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has garnered attention for its potential therapeutic properties. Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Anti-inflammatory : Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial : Studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer : Preliminary investigations indicate that it may inhibit cancer cell proliferation, suggesting its utility in cancer therapy.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its bromine atom facilitates nucleophilic substitution reactions, allowing the synthesis of more complex pyrazole derivatives. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biological Probing

Enzyme Interaction Studies

The compound is being investigated as a biological probe to study enzyme activities and protein interactions. Its ability to bind to specific molecular targets can help elucidate mechanisms of action for various biological processes. For instance, it may interact with kinases or proteases involved in cancer pathways, which can lead to insights into novel therapeutic strategies.

Industrial Applications

Development of New Materials

Beyond medicinal applications, this compound has potential uses in material science. Its unique chemical properties can be harnessed in the development of catalysts or sensors with specific functionalities.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action Insights

Research indicates that the compound may modulate cellular pathways by inhibiting specific enzymes involved in cell proliferation and survival. For example, its interaction with cyclooxygenase enzymes could reduce inflammation and pain associated with various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| This compound | Bromine at 5-position; Pyridine at 1-position | Anti-inflammatory, Anticancer |

| Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate | Bromine at 3-position; Chlorine at pyridine | Antimicrobial |

| Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | Fluorine substitution; Pyrazolo ring | Enzyme inhibition |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Molecular Weight : 310.15 g/mol

- Key Difference : Replaces the pyridin-4-yl group with a 4-bromophenyl ring.

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1082828-31-6)

- Molecular Formula : C₁₂H₁₀BrFN₂O₂

- Molecular Weight : 313.12 g/mol

- Key Difference : Substitutes pyridin-4-yl with a 4-fluorophenyl group.

- Impact : The electron-withdrawing fluorine atom increases the compound’s metabolic stability and may enhance binding affinity to hydrophobic kinase pockets .

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CymitQuimica Ref: 10-F718319)

- Molecular Formula : C₁₂H₁₀BrClN₂O₂

- Molecular Weight : 329.58 g/mol

- Key Difference : Features a 3-chlorophenyl group.

- Impact : The meta-chloro substituent introduces steric and electronic effects that could alter crystal packing and intermolecular interactions, as seen in related trichlorophenyl analogs .

Pyridine Ring Modifications

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8)

- Molecular Formula : C₁₁H₁₂N₄O₂

- Molecular Weight : 240.24 g/mol

- Key Difference: Pyridin-2-yl substituent instead of pyridin-4-yl, with an amino group at C4.

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1536648-98-2)

- Molecular Formula : C₁₂H₁₁BrN₄O₂

- Molecular Weight : 323.15 g/mol

- Key Difference : Bromine at the pyridine’s C6 position and a methyl group at the pyrazole’s C5.

Physical and Crystallographic Properties

Biological Activity

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrN₃O₂ |

| Molecular Weight | 231.07 g/mol |

| CAS Number | 1353100-91-0 |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 331.1 ± 22.0 °C at 760 mmHg |

| Flash Point | 154.1 ± 22.3 °C |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and A549.

- Case Study : A derivative of pyrazole was tested against the MCF7 cell line, yielding an IC₅₀ value of approximately 12.50 µM, indicating moderate potency in inhibiting cell growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : A series of pyrazole carboxamides were evaluated for COX inhibition, showing superior anti-inflammatory activity compared to standard drugs like celecoxib .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. The presence of the pyridine moiety enhances its activity against pathogens.

- In Vitro Testing : In studies, pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its anticancer effects.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound and related compounds:

Q & A

Q. Key reagents and conditions :

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Answer:

X-ray crystallography is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. For example:

- Crystal structure refinement : Use SHELXL (part of the SHELX suite) to refine atomic coordinates and anisotropic displacement parameters .

- Handling disorder : For disordered ethyl or solvent groups, apply constraints (e.g., PART instructions in SHELXL) to model split positions .

- Validation : Tools like PLATON or CCDC Mercury assess geometric accuracy and intermolecular interactions .

Case study : A related pyrazole derivative showed dihedral angles of 54.6° and 80.0° between the pyrazole and pyridine rings, resolved using SHELXL .

Basic: What spectroscopic techniques characterize this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) .

- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (C=N ~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 310.1 for C₁₂H₁₁BrN₃O₂) .

Advanced: What strategies address data contradictions from polymorphic forms?

Answer:

- Thermal analysis : DSC/TGA identifies polymorph transitions (e.g., melting point variations) .

- PXRD : Compare experimental and simulated patterns to detect crystallographic discrepancies .

- DFT calculations : Optimize geometry in Gaussian or ORCA to reconcile experimental vs. theoretical bond lengths .

Basic: Which functional groups influence reactivity?

Answer:

- Bromine : Electrophilic substitution at C5 enables cross-coupling (e.g., Suzuki reactions) .

- Ester group : Hydrolysis to carboxylic acid under basic conditions (e.g., NaOH/EtOH, reflux) .

- Pyridin-4-yl : Participates in π-π stacking and hydrogen bonding, affecting solubility and bioactivity .

Advanced: How does computational modeling predict biological activity?

Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., p38 MAP kinase) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

- MD simulations : GROMACS assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Advanced: How to optimize bromination reaction conditions?

Answer:

- Solvent screening : Compare DMF (polar aprotic) vs. CHCl₃ (non-polar) for regioselectivity .

- Catalyst selection : Test Lewis acids (e.g., FeCl₃) to enhance reaction rates .

- In situ monitoring : Use FTIR or Raman spectroscopy to track NBS consumption .

Basic: How do solubility properties affect experimental design?

Answer:

- Solvent selection : Use DMSO for biological assays (high solubility) or EtOAc for extraction .

- Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to grow single crystals for XRD .

Advanced: How to investigate enzyme inhibition mechanisms?

Answer:

- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

- ITC : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis : Replace key residues (e.g., Lys53 in p38 MAP kinase) to validate binding sites .

Advanced: What approaches enable regioselective functionalization?

Answer:

- Protecting groups : Temporarily block the ester moiety with TMSCl during bromination .

- Directed ortho-metalation : Use LDA to deprotonate specific positions for subsequent electrophilic attack .

- Microwave-assisted synthesis : Enhance regioselectivity in Pd-catalyzed couplings (e.g., 100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.